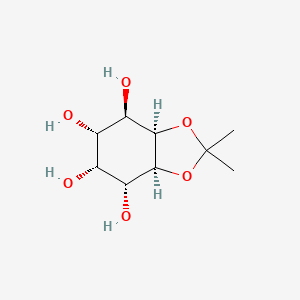
1,2-Isopropylidene D,L-myo-Inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Isopropylidene D,L-myo-Inositol: is a derivative of myo-inositol, a cyclohexanehexol with significant biological importance. This compound is characterized by the presence of an isopropylidene group, which protects two hydroxyl groups on the inositol ring. It is widely used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Isopropylidene D,L-myo-Inositol can be synthesized through the selective protection of myo-inositol. The process typically involves the reaction of myo-inositol with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 1,2-Isopropylidene D,L-myo-Inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted inositol derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-Isopropylidene D,L-myo-Inositol involves its conversion to myo-inositol and subsequent phosphorylation to form inositol phosphates. These inositol phosphates act as second messengers in various cellular signaling pathways, regulating processes such as calcium release, cell growth, and apoptosis . The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in inositol metabolism .
Comparison with Similar Compounds
myo-Inositol: The parent compound of 1,2-Isopropylidene D,L-myo-Inositol, widely present in nature and involved in various biological processes.
D-chiro-Inositol: An epimer of myo-inositol with distinct biological activities and therapeutic potential.
Scyllo-Inositol: Another stereoisomer of inositol with unique properties and applications in research.
Uniqueness: this compound is unique due to its protective isopropylidene group, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
Molecular Formula |
C9H16O6 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(3aS,4R,5R,6S,7R,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)3(10)4(11)6(13)8(7)15-9/h3-8,10-13H,1-2H3/t3-,4+,5-,6-,7+,8-/m1/s1 |
InChI Key |
RUICEADCEITZAL-PPOMMRCSSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@@H]([C@@H]([C@H]([C@H]2O1)O)O)O)O)C |
Canonical SMILES |
CC1(OC2C(C(C(C(C2O1)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















